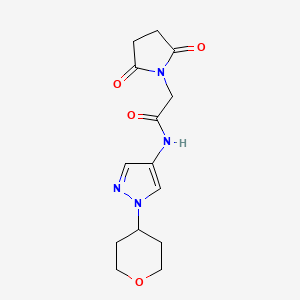

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Description

This compound is a synthetic small molecule characterized by a central acetamide scaffold substituted with a 2,5-dioxopyrrolidin-1-yl group and a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl moiety. Such structural features are common in protease inhibitors or kinase-targeting therapeutics, though the exact biological target of this compound remains unspecified in available literature .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c19-12(9-17-13(20)1-2-14(17)21)16-10-7-15-18(8-10)11-3-5-22-6-4-11/h7-8,11H,1-6,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPWZOYHBDTCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a synthetic derivative with potential therapeutic applications. Its unique structure, incorporating both a dioxopyrrolidine and a pyrazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 286.32 g/mol. The presence of the dioxopyrrolidine ring is significant as it often enhances biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide . Research has demonstrated that derivatives of pyrrolidine exhibit selective cytotoxicity against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer activity of 5-oxopyrrolidine derivatives, several compounds were tested against A549 lung adenocarcinoma cells. The results indicated that certain structural modifications significantly enhanced anticancer efficacy:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 18 | 25 | 5 |

| Compound 21 | 15 | 10 |

| Compound 22 | 30 | 4 |

These compounds demonstrated significant cytotoxic effects at lower concentrations compared to standard chemotherapeutics like cisplatin. The study concluded that specific substitutions on the pyrrolidine ring could optimize anticancer activity while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide have also been investigated, particularly against multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A screening of various derivatives against resistant strains of Staphylococcus aureus and Escherichia coli revealed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 8 |

| Vancomycin-resistant E. coli | 16 |

| Multidrug-resistant Klebsiella pneumoniae | 32 |

The findings indicated that certain modifications in the structure led to enhanced activity against resistant strains, suggesting that these compounds could be developed into effective antimicrobial agents .

The mechanisms by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the dioxopyrrolidine moiety may interact with cellular pathways involved in apoptosis and cell cycle regulation, while the pyrazole component may interfere with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with analogs in the ML300-derived inhibitor series, particularly those featuring acetamide backbones with variable substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

Electrophilic Warhead: The target compound’s 2,5-dioxopyrrolidin-1-yl group contrasts with benzotriazole in compound 40, which lacks covalent reactivity. This suggests divergent mechanisms—covalent vs. noncovalent inhibition—depending on the substituent .

Biological Activity : Compound 40 demonstrates direct antiviral activity, whereas the target compound’s bioactivity is unconfirmed. This highlights the critical role of substituent choice in modulating function.

Research Findings and Mechanistic Insights

- Synthetic Pathways : The target compound’s synthesis likely parallels methods used for compound 40 , such as Suzuki-Miyaura cross-coupling (e.g., THP-protected pyrazole boronic ester with halogenated partners) .

- Solubility and Stability: The THP group improves aqueous solubility compared to non-protected pyrazoles, as demonstrated in compound 40’s optimization .

- Covalent Binding Potential: The 2,5-dioxopyrrolidin-1-yl group may act as a Michael acceptor, enabling covalent bond formation with cysteine residues in enzymes—a strategy employed in kinase inhibitors like ibrutinib.

Q & A

Advanced Research Question

- Solubility : Use the shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and simulate gastrointestinal fluid.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. For photostability, expose to UV light (ICH Q1B guidelines) .

How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Advanced Research Question

- Scaffold diversification : Introduce substituents at the pyrazole N1 or pyrrolidinone carbonyl group.

- Free-Wilson analysis : Quantify contributions of specific moieties (e.g., tetrahydropyran’s lipophilicity) to bioactivity.

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Validate with in vitro dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.